molecular formula C12H16FNO B10966917 2-ethyl-N-(4-fluorophenyl)butanamide

2-ethyl-N-(4-fluorophenyl)butanamide

Cat. No.: B10966917
M. Wt: 209.26 g/mol
InChI Key: KWCBABJFXBDINA-UHFFFAOYSA-N
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Description

2-ethyl-N-(4-fluorophenyl)butanamide is an organic compound characterized by the presence of an ethyl group, a fluorophenyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(4-fluorophenyl)butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoroaniline and 2-ethylbutanoic acid.

    Amidation Reaction: The 4-fluoroaniline is reacted with 2-ethylbutanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process would be optimized for cost-efficiency and scalability, often involving continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(4-fluorophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as hydroxide ions or amines replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydroxide ions (OH-), amines (NH2R)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Hydroxylated or aminated derivatives

Scientific Research Applications

2-ethyl-N-(4-fluorophenyl)butanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(4-fluorophenyl)butanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-N-(4-fluorophenyl)butanamide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the ethyl group also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

2-ethyl-N-(4-fluorophenyl)butanamide

InChI

InChI=1S/C12H16FNO/c1-3-9(4-2)12(15)14-11-7-5-10(13)6-8-11/h5-9H,3-4H2,1-2H3,(H,14,15)

InChI Key

KWCBABJFXBDINA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)F

Origin of Product

United States

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